

Comparative Performance Analysis of T-1330 Additives in Recycled Plastics

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Compound of Interest		
Compound Name:	T-1330	
Cat. No.:	B016545	Get Quote

The designation "**T-1330**" in the context of recycled plastics can refer to two distinct performance-enhancing additives: Antioxidant 1330, a hindered phenolic antioxidant, and ELVALOY™ AC 1330, an ethylene-methyl acrylate copolymer used as an impact modifier. This guide provides a comparative analysis of both substances, offering available experimental data and detailed protocols for evaluating their performance in recycled plastic streams.

Part 1: T-1330 as Antioxidant 1330 (Irganox 1330)

Introduction to Antioxidant 1330

Antioxidant 1330, chemically known as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. Its primary function is to protect organic polymers, including recycled plastics, from thermo-oxidative degradation during processing and end-use. By neutralizing free radicals, it helps to prevent chain scission and cross-linking, thereby preserving the mechanical properties and appearance of the plastic.[1][2]

Comparative Performance in Recycled Polyolefins

Recycled plastics, such as high-density polyethylene (HDPE) and polypropylene (PP), are particularly susceptible to degradation due to their previous processing history and exposure to environmental stressors. Antioxidants are crucial for restabilizing these materials. While direct comparative data for Antioxidant 1330 in recycled plastics is limited in publicly available



literature, its performance can be inferred from studies on virgin polymers and related antioxidant chemistries.

Key performance indicators for antioxidants in recycled plastics include Melt Flow Index (MFI) stability and Oxidative Induction Time (OIT).

Data Presentation: Antioxidant Performance

Performance Metric	Recycled HDPE (Control - No Additive)	Recycled HDPE + Antioxidant 1010 (Alternative)	Recycled HDPE + Antioxidant 1330	Test Method
Melt Flow Index (MFI) (g/10 min)	Significant increase after reprocessing	Stabilized, moderate increase	Expected to show high stability, minimal increase	ASTM D1238
Oxidative Induction Time (OIT) (minutes at 200°C)	Low (<10 min)	Moderate (e.g., 30-50 min)	High (e.g., >60 min)	ASTM D3895
Tensile Strength Retention (%)	Decreased	Improved retention	Expected high retention	ASTM D638
Yellowness Index	Increased	Moderate increase	Low increase	ASTM E313

Note: The data for Antioxidant 1330 in recycled HDPE is presented as expected performance based on its chemical structure and data from virgin polymer studies. Specific values would require dedicated experimental testing.

Alternatives to Antioxidant 1330

Common alternatives to Antioxidant 1330 include other hindered phenolic primary antioxidants such as:



- Antioxidant 1010 (Irganox 1010): A widely used primary antioxidant. Studies on virgin HDPE
 have shown that both Irganox 1330 and Irganox 1010 provide excellent processing and
 oxidation resistance.[1]
- Antioxidant 1076 (Irganox 1076): Another common primary antioxidant.
- Vitamin E (α-tocopherol): A bio-based antioxidant that has shown comparable or superior performance to some synthetic antioxidants in certain studies.

Often, these primary antioxidants are used in combination with secondary antioxidants (e.g., phosphites like Irgafos 168) for synergistic effects.

Part 2: T-1330 as ELVALOY™ AC 1330

Introduction to ELVALOY™ AC 1330

ELVALOY™ AC 1330 is a copolymer of ethylene and methyl acrylate, with a methyl acrylate content of 30% by weight.[3] It functions as an impact modifier, particularly in recycled Acrylonitrile Butadiene Styrene (rABS), enhancing its toughness and durability. The recycling process can lead to a reduction in the impact strength of ABS, and additives like ELVALOY™ AC 1330 are used to restore or improve these mechanical properties.[4]

Comparative Performance in Recycled ABS

The performance of impact modifiers is primarily evaluated by measuring the Izod impact strength and other mechanical properties like tensile strength and elongation at break.

Data Presentation: Impact Modifier Performance in Recycled ABS



Performance Metric	Recycled ABS (Control - No Additive)	Recycled ABS + MBS (Alternative)	Recycled ABS + ELVALOY™ AC 1330 (10 wt%)	Test Method
Notched Izod Impact Strength (J/m)	Low (e.g., 100- 150)	Improved (e.g., 200-250)	Significantly Improved (e.g., >300)	ASTM D256
Tensile Strength (MPa)	35 - 40	33 - 38	34 - 39	ASTM D638
Elongation at Break (%)	Low (e.g., 5-10)	Increased (e.g., 15-25)	Significantly Increased (e.g., >30)	ASTM D638
Melt Flow Index (MFI) (g/10 min)	Varies depending on source	May slightly decrease MFI	May slightly increase MFI	ASTM D1238

Note: The data presented is illustrative and based on typical performance characteristics. Actual values will depend on the quality of the recycled ABS and the specific processing conditions. A study by RecyClass has confirmed the compatibility of ELVALOY™ AC 1330 with the ABS recycling stream when compounded at 10 wt% with natural ABS resin.

Alternatives to ELVALOY™ AC 1330

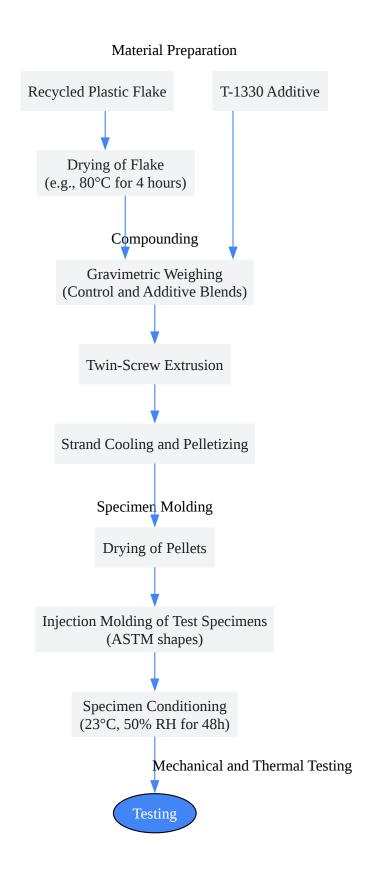
Other impact modifiers for recycled ABS include:

- Methyl Methacrylate-Butadiene-Styrene (MBS) Copolymers: A common class of impact modifiers for transparent and opaque applications.
- Other Ethylene-Acrylate Copolymers: Copolymers with varying acrylate content and melt flow characteristics, such as Lotryl® products.
- Acrylonitrile-Butadiene-Styrene (ABS) High Rubber Grades: Blending with virgin high-rubber
 ABS can also improve impact strength.

Experimental Protocols



1. Experimental Workflow for Additive Compounding and Specimen Preparation



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Caption: Workflow for compounding additives into recycled plastics and preparing test specimens.

- 2. Detailed Methodologies
- a) Material Compounding via Twin-Screw Extrusion
- Objective: To achieve a homogeneous dispersion of the T-1330 additive within the recycled plastic matrix.
- Apparatus: Co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1.
- Procedure:
 - Dry the recycled plastic flakes and the additive to the manufacturer's recommended moisture content.
 - Prepare masterbatches or "salt-and-pepper" blends of the recycled plastic and the additive at the desired concentrations (e.g., 0.1-0.5% for Antioxidant 1330, 5-15% for ELVALOY™ AC 1330). A control batch with no additive should also be prepared.
 - Set the extruder temperature profile according to the type of recycled plastic. For example, for recycled HDPE, a profile might be: Zone 1: 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4: 200°C, Die: 210°C.
 - Feed the material blend into the extruder at a constant rate.
 - The molten polymer strands exiting the die are cooled in a water bath and then fed into a pelletizer.
 - Collect and label the pellets for each formulation.
- b) Injection Molding of Test Specimens
- Objective: To produce standardized test specimens for mechanical and thermal analysis.
- Apparatus: Injection molding machine.



Procedure:

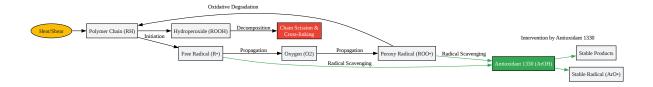
- Dry the compounded pellets to prevent processing defects.
- Set the injection molding machine parameters (melt temperature, injection pressure, holding pressure, cooling time) appropriate for the recycled plastic being used. For recycled ABS, a melt temperature of 220-260°C and a mold temperature of 60-65°C may be suitable.
- Mold the specimens according to the dimensions specified in the relevant ASTM standards (e.g., ASTM D638 Type I for tensile testing, ASTM D256 for Izod impact testing).
- Allow the molded specimens to cool and then condition them in a controlled environment (e.g., 23°C and 50% relative humidity for at least 48 hours) before testing.
- c) Mechanical and Thermal Testing Protocols
- Melt Flow Index (MFI):
 - Standard: ASTM D1238
 - Procedure: A specified mass of the polymer is extruded through a standardized die at a specified temperature and load. The mass of the extrudate over a given time is measured.
- Tensile Properties:
 - Standard: ASTM D638
 - Procedure: A dumbbell-shaped specimen is pulled at a constant rate of speed until it fractures. The tensile strength, elongation at break, and tensile modulus are determined.
- Notched Izod Impact Strength:
 - Standard: ASTM D256
 - Procedure: A notched specimen is held in a cantilevered beam configuration and is broken by a single swing of a pendulum. The energy required to break the specimen is a measure of its impact resistance.



- Oxidative Induction Time (OIT):
 - Standard: ASTM D3895 / ISO 11357-6
 - Procedure: A small sample of the material is heated to a specified isothermal temperature in an inert (nitrogen) atmosphere using a Differential Scanning Calorimeter (DSC). The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured.

Signaling Pathways and Logical Relationships

1. Antioxidant Mechanism of Action

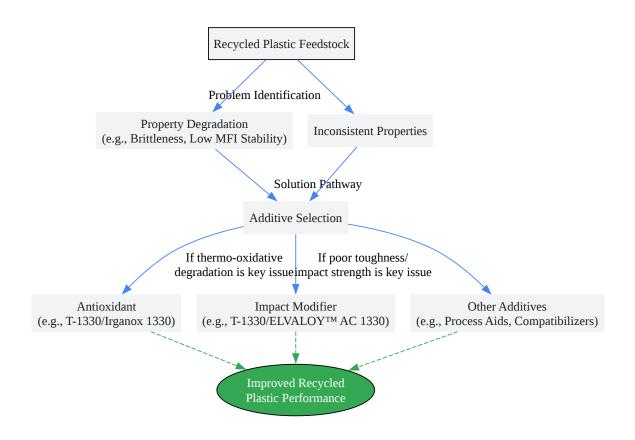


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Caption: Mechanism of thermo-oxidative degradation and intervention by Antioxidant 1330.

2. Logic for Additive Selection in Recycled Plastics





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